molecular formula C7H4BrClF3N B1396888 3-Bromo-4-chloro-5-(trifluoromethyl)aniline CAS No. 1096698-03-1

3-Bromo-4-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1396888
CAS No.: 1096698-03-1
M. Wt: 274.46 g/mol
InChI Key: IXVLAJIQVJQKJZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline typically involves multi-step processes. One common method includes the nitration of 3-bromo-4-chloroaniline followed by reduction and subsequent introduction of the trifluoromethyl group. Another approach involves the direct halogenation of 3-amino-5-chlorobenzotrifluoride using bromine under controlled conditions .

Industrial Production Methods: Industrial production often employs large-scale halogenation reactions, utilizing bromine and chlorine in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient incorporation of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.

    Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to amines under specific conditions.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)aniline is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-5-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-Chloro-4-bromoaniline

Comparison: 3-Bromo-4-chloro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVLAJIQVJQKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241940
Record name 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096698-03-1
Record name 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096698-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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